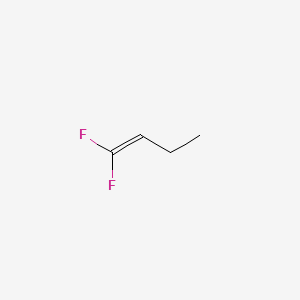

1,1-Difluorobut-1-ene

Vue d'ensemble

Description

1,1-Difluorobut-1-ene is a fluorinated olefin that has been the subject of various studies due to its unique chemical properties and potential applications in organic synthesis. The presence of difluoromethyl groups in the molecule can significantly alter its reactivity and physical properties, making it a valuable compound in the field of fluoro-organic chemistry.

Synthesis Analysis

The synthesis of compounds related to this compound has been explored through different methods. For instance, 1,1-difluoroalk-1-enes can be obtained from trifluoroethyl p-toluenesulfonate and treated with FSO3H.SbF5 to undergo Friedel-Crafts cyclization, leading to the formation of benzene-fused cyclic ketones . Additionally, the catalytic asymmetric ene reaction with difluoropyruvate as an electrophile has been shown to be an efficient method for synthesizing α-CF2H tertiary alcohols . These methods demonstrate the versatility of this compound derivatives in synthetic organic chemistry.

Molecular Structure Analysis

The molecular structure of this compound derivatives has been studied using techniques such as electron diffraction. For example, the molecular structures of 1-silacyclopent-3-ene and its difluoro-substituted analogs have been determined, revealing C2v symmetry and deviations from planarity due to ring-puckering vibrations . These structural analyses are crucial for understanding the reactivity and properties of the molecule.

Chemical Reactions Analysis

This compound and its derivatives participate in various chemical reactions. The decomposition of difluorocarbene, which can be derived from carbene precursors, has been promoted by DBU, leading to the trifluoromethylation of (hetero)aryl iodides . Moreover, the enantio- and diastereoselective synthesis of 1,2-difluorides has been achieved through chiral aryl iodide-catalyzed difluorination of cinnamamides . These reactions highlight the compound's utility in constructing fluorinated molecules with high selectivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by the presence of fluorine atoms. For instance, the reactions of perfluoro-3-methylbut-1-ene under ionic and free-radical conditions show a preference for attack at the terminal CF2 group, indicating the influence of fluorine on the molecule's reactivity . Additionally, the generation of polyfluoro-1-(tosyloxy)prop-1-enyllithiums and their reaction with electrophiles provide an efficient access to various fluorinated compounds . These studies contribute to a better understanding of the compound's behavior in different chemical environments.

Applications De Recherche Scientifique

Electrolyte Additives for Lithium Ion Batteries

1,1-Difluorobut-1-ene has been investigated as an electrolyte additive for high-charge-voltage lithium-ion batteries. This research highlighted its potential to induce favorable solid electrolyte interphase (SEI) formation, contributing to improved cycle performance and reduced impedance in batteries (Kubota et al., 2012).

Gas-Phase Chemistry Studies

The gas-phase chemistry of related fluorinated olefins like 1,1,2,3,3,4,4-heptafluorobut-1-ene has been studied, providing insights into their kinetics and potential environmental impacts. This research is crucial in understanding the global warming potentials and chemical properties of these compounds (Sapkota & Marshall, 2022).

Fluoro-Olefin Chemistry

Research in fluoro-olefin chemistry, including the study of perfluoro-2,3-dimethylbut-2-ene, has led to methods for isomerizing perfluoro-alkyl olefins. These findings contribute to the broader understanding of fluoro-olefins and their potential applications in various chemical processes (Bell et al., 1980).

Propriétés

IUPAC Name |

1,1-difluorobut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F2/c1-2-3-4(5)6/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYICOSUAVXTZOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382028 | |

| Record name | 1,1-difluorobut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

407-09-0 | |

| Record name | 1,1-difluorobut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide](/img/structure/B1303970.png)

![3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid](/img/structure/B1303980.png)

![5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1303986.png)